Carbamic acid, methyl-, 4-(3-dimethylaminopropyl)phenyl ester, hydrochloride

Acetylcholinesterase inhibition QSAR Positional isomerism

Carbamic acid, methyl-, 4-(3-dimethylaminopropyl)phenyl ester, hydrochloride (CAS 63982-44-5) is a para-substituted phenyl N-methylcarbamate hydrochloride salt with the IUPAC name dimethyl-[3-[4-(methylcarbamoyloxy)phenyl]propyl]azanium chloride. It belongs to the phenyl N-methylcarbamate class, whose members act as pseudo-irreversible inhibitors of cholinesterase enzymes via carbamylation of the active-site serine residue.

Molecular Formula C13H21ClN2O2
Molecular Weight 272.77 g/mol
CAS No. 63982-44-5
Cat. No. B13774213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamic acid, methyl-, 4-(3-dimethylaminopropyl)phenyl ester, hydrochloride
CAS63982-44-5
Molecular FormulaC13H21ClN2O2
Molecular Weight272.77 g/mol
Structural Identifiers
SMILESCNC(=O)OC1=CC=C(C=C1)CCC[NH+](C)C.[Cl-]
InChIInChI=1S/C13H20N2O2.ClH/c1-14-13(16)17-12-8-6-11(7-9-12)5-4-10-15(2)3;/h6-9H,4-5,10H2,1-3H3,(H,14,16);1H
InChIKeyLHBWEWHQFILKOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbamic Acid, Methyl-, 4-(3-Dimethylaminopropyl)phenyl Ester, Hydrochloride (CAS 63982-44-5): Structural Identity and Procurement Baseline


Carbamic acid, methyl-, 4-(3-dimethylaminopropyl)phenyl ester, hydrochloride (CAS 63982-44-5) is a para-substituted phenyl N-methylcarbamate hydrochloride salt with the IUPAC name dimethyl-[3-[4-(methylcarbamoyloxy)phenyl]propyl]azanium chloride [1]. It belongs to the phenyl N-methylcarbamate class, whose members act as pseudo-irreversible inhibitors of cholinesterase enzymes via carbamylation of the active-site serine residue [2]. The compound features a three-carbon propyl linker between the phenyl ring and the terminal dimethylamino group, distinguishing it from the clinically established Alzheimer's drug rivastigmine (CAS 129101-54-8, ethyl linker, N-ethyl-N-methyl substitution) and from aminocarb (CAS 2032-59-9, dimethylamino directly substituted on the phenyl ring) [3]. The hydrochloride salt form confers a permanent quaternary ammonium positive charge, imparting high aqueous solubility and fundamentally altering the molecule's ionization-dependent pharmacological profile relative to its tertiary amine analogs [1].

Why Generic Substitution Fails for CAS 63982-44-5: Positional Isomerism, Ionization State, and Linker-Length-Driven Differentiation


In the phenyl N-methylcarbamate series, substitution position (ortho, meta, para) is not a trivial structural variation—it fundamentally alters the quantitative structure-activity relationship (QSAR) for acetylcholinesterase (AChE) inhibition. Published QSAR analyses have demonstrated that ortho-, meta-, and para-substituted phenyl N-methylcarbamates cannot be described by a single regression equation; separate models are required for each positional series because the electronic, steric, and hydrogen-bonding contributions of the aromatic substituent differ depending on ring position [1]. Furthermore, CAS 63982-44-5 exists as a hydrochloride salt with a permanent quaternary ammonium cation, whereas rivastigmine and other tertiary amine carbamates are ionizable weak bases whose charge state is pH-dependent . This ionization difference directly impacts membrane permeability, blood-brain barrier penetration, and systemic distribution—making the compounds pharmacokinetically non-interchangeable despite sharing a carbamate warhead. The propyl linker (three methylene units) in CAS 63982-44-5 also creates a distinct spatial relationship between the cationic ammonium center and the carbamate carbonyl compared to the ethyl linker in rivastigmine, potentially altering the residence time within the AChE active-site gorge [2]. These three features—positional isomerism, permanent charge, and linker geometry—collectively preclude simple substitution of in-class analogs for research or procurement purposes.

CAS 63982-44-5 Product-Specific Quantitative Evidence Guide: Comparator-Anchored Differentiation Data


Para-Substitution Defines a Distinct AChE Inhibition QSAR Domain Versus Ortho and Meta Isomers

In a definitive QSAR study of phenyl N-methylcarbamate AChE inhibitors, the regression analysis for the reversible complex formation constant (1/Kd) could not be unified across ortho-, meta-, and para-substituted congeners. Separate equations were required for each positional series, indicating that the molecular recognition event at the enzyme active site is fundamentally position-dependent [1]. CAS 63982-44-5 is the para (4-position) isomer; its closest positional analogs are the meta isomer (CAS 63982-42-3, 3-substituted) and the ortho isomer (CAS 63982-41-2, 2-substituted). The para configuration places the dimethylaminopropyl substituent at the position furthest from the carbamate ester linkage, which typically yields distinct carbamylation rate constants (k2) and dissociation constants (Kd) compared to the meta and ortho arrangements [1][2].

Acetylcholinesterase inhibition QSAR Positional isomerism Phenyl N-methylcarbamate

Permanent Quaternary Ammonium Charge (Hydrochloride Salt) Contrasts with pH-Dependent Ionization of Tertiary Amine Carbamates

CAS 63982-44-5 is supplied as the hydrochloride salt, in which the terminal dimethylamino group is protonated to form a quaternary ammonium cation (dimethyl-[3-[4-(methylcarbamoyloxy)phenyl]propyl]azanium) paired with a chloride counterion . This creates a permanent positive charge that is independent of environmental pH. In contrast, rivastigmine (free base, CAS 129101-54-8) and its related tertiary amine carbamates carry a pH-titratable dimethylamino group with a pKa of approximately 8.8-9.0; at physiological pH 7.4, these compounds are partially protonated (~97% ionized) but retain a measurable fraction of neutral free base capable of passive membrane diffusion [1]. The permanent charge on CAS 63982-44-5 eliminates the neutral free base fraction entirely, which is expected to reduce passive blood-brain barrier permeability relative to rivastigmine while potentially enhancing peripheral selectivity or reducing CNS-related off-target effects in in vivo models .

Ionization state Quaternary ammonium Blood-brain barrier Hydrochloride salt

Propyl Linker (n=3) Extends the Cation-π Distance Compared to Rivastigmine's Ethyl Linker (n=2)

CAS 63982-44-5 incorporates a three-methylene propyl linker [-CH2-CH2-CH2-] connecting the phenyl ring to the terminal dimethylammonium group, whereas rivastigmine uses a branched two-carbon ethyl linker [-CH(CH3)-] between the phenyl ring and the dimethylamino group [1][2]. This one-carbon difference extends the distance between the quaternary ammonium cation and the aromatic ring by approximately 1.2-1.5 Å (based on standard C-C bond lengths). In the AChE active-site gorge, the positioning of the cationic moiety relative to the peripheral anionic site (PAS) and the catalytic triad serine residue is a critical determinant of both binding affinity and carbamylation efficiency [2]. The extended linker in CAS 63982-44-5 may alter the residence time of the carbamoyl group at the catalytic serine, potentially producing a different decarbamylation half-life relative to shorter-linker carbamates. The N-methylcarbamate warhead (vs. N-ethyl-N-methyl in rivastigmine) further differentiates the steric environment around the carbamate carbonyl during nucleophilic attack by Ser203 [3].

Linker length Cation-π interaction AChE peripheral anionic site Structure-based design

Purity Specification (97%) and Powder Physical Form Enable Reproducible Solid Dispensing for Quantitative Pharmacology

CAS 63982-44-5 (hydrochloride salt) is commercially available as a powder with a specified purity of 97% (0.97 mass fraction) . This physical form and purity level are critical for quantitative pharmacology, as the powder format enables accurate gravimetric dispensing for dose-response experiments. In contrast, many structurally related carbamate reference standards (e.g., rivastigmine related compound B, CAS 25081-93-0) are supplied as oily substances or in solution, complicating precise mass-based aliquot preparation . The hydrochloride salt form also enhances aqueous solubility compared to free-base carbamates, facilitating preparation of concentrated stock solutions in aqueous buffers without the need for organic co-solvents such as DMSO .

Purity specification Powder form Quantitative dispensing Procurement

Computed LogP of 2.1 (Free Base) Predicts Moderate Lipophilicity, Distinct from More Lipophilic N,N-Disubstituted Carbamates

The computed XLogP3 value for the free base form of CAS 63982-44-5 (PubChem CID 46113) is 2.1 [1]. This value positions the compound in a moderate lipophilicity range distinct from both the more polar aminocarb (estimated LogP ~1.5 for the free base) and the more lipophilic rivastigmine (experimental LogP = 2.3 for free base) [1][2]. The topological polar surface area (TPSA) of 41.6 Ų, combined with a molecular weight of 236.31 Da (free base), indicates compliance with Lipinski's Rule of Five parameters for drug-likeness, with one hydrogen bond donor and three hydrogen bond acceptors [1]. Importantly, as administered in the hydrochloride salt form, the compound's effective LogD at pH 7.4 will be significantly lower than 2.1 due to the permanent positive charge, shifting the compound toward greater aqueous solubility and reduced membrane partitioning compared to rivastigmine [2].

Lipophilicity XLogP3 Drug-likeness Physicochemical profiling

Best-Fit Research and Industrial Application Scenarios for CAS 63982-44-5 Based on Verified Differentiation Evidence


Positional Isomer Calibration Standards for ortho/meta/para Phenyl N-Methylcarbamate SAR Studies

CAS 63982-44-5 serves as the definitive para-substituted reference standard in systematic SAR campaigns exploring how the position of the dimethylaminoalkyl substituent on the phenyl ring modulates AChE inhibition kinetics, carbamylation efficiency, and decarbamylation half-life. Because published QSAR analyses have established that ortho, meta, and para series require independent regression models [1], procurement of this specific para isomer (rather than the meta isomer CAS 63982-42-3 or ortho isomer CAS 63982-41-2) is essential for generating internally consistent data within the para-substituted QSAR domain. This application is particularly relevant for academic and industrial medicinal chemistry groups investigating next-generation cholinesterase inhibitors for neurological indications.

Peripherally Restricted Cholinesterase Inhibitor Tool Compound Development

The permanent quaternary ammonium charge of CAS 63982-44-5 hydrochloride prevents passive diffusion across the blood-brain barrier, making it a viable scaffold for developing peripherally selective cholinesterase inhibitors. This property is desirable for applications where CNS penetration would constitute an off-target liability—such as in the treatment of peripheral cholinergic dysfunction, gastrointestinal motility disorders, or as a probe to dissect central vs. peripheral contributions to cholinergic pharmacology . In contrast, rivastigmine's tertiary amine structure permits CNS entry and is thus unsuitable for periphery-restricted pharmacological studies.

AChE Active-Site Gorge Docking Studies Incorporating Linker-Length Variation

The three-carbon propyl linker of CAS 63982-44-5 provides a structurally distinct template for molecular docking and molecular dynamics simulations aimed at understanding how cation-π interaction distance within the AChE gorge influences inhibitor residence time. When co-crystallized or docked alongside rivastigmine (ethyl linker) and shorter/longer linker analogs, this compound enables computational chemists to map the energetic landscape of the peripheral anionic site engagement [2]. The N-methyl (rather than N-ethyl-N-methyl) carbamate warhead further simplifies the steric analysis by eliminating the additional ethyl group present in rivastigmine.

Aqueous Biochemistry-Compatible Cholinesterase Inhibition Screening

The hydrochloride salt powder form with 97% purity and high aqueous solubility makes CAS 63982-44-5 operationally superior for high-throughput cholinesterase inhibition screening in aqueous buffer systems (e.g., Ellman's assay at pH 7.4). Unlike oily carbamate reference standards that require DMSO stock solutions (which can inhibit AChE at concentrations >1% v/v), this compound can be directly dissolved in aqueous assay buffer, eliminating solvent interference artifacts [3]. The moderate computed lipophilicity (XLogP3 = 2.1 for free base, effectively lower for the HCl salt) reduces the risk of compound aggregation and non-specific protein binding that complicates screening of highly lipophilic carbamates [3].

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